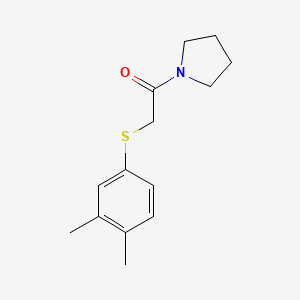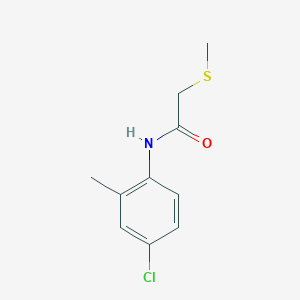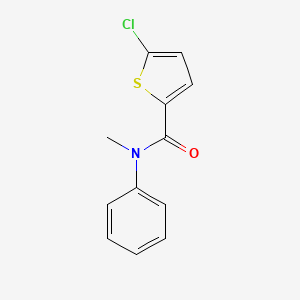
N-(1-adamantyl)piperidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantyl)piperidine-1-sulfonamide, commonly known as A-315456, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound was first synthesized in the early 2000s and has since been extensively studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of A-315456 involves its binding to the TRPV1 ion channel, which results in the inhibition of its activity. This inhibition leads to a decrease in the influx of calcium ions into the cell, which ultimately results in a reduction in the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). These neurotransmitters are involved in the transmission of pain signals, and their inhibition results in the analgesic effects observed with A-315456.
Biochemical and Physiological Effects:
Apart from its analgesic effects, A-315456 has also been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory effects in various animal models, which could be attributed to its inhibition of TRPV1. A-315456 has also been shown to have anxiolytic effects in animal models, which could be attributed to its modulation of the endocannabinoid system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using A-315456 in laboratory experiments is its potency and selectivity towards TRPV1. This allows for more precise and targeted experiments, which ultimately results in more accurate data. However, one of the limitations of using A-315456 is its relatively short half-life, which could make it difficult to maintain consistent levels of the compound in vivo.
Direcciones Futuras
There are several future directions for the research on A-315456. One of the most significant directions is the development of analogs of the compound that could have improved pharmacokinetic properties. Another direction is the exploration of the compound's potential therapeutic applications in other fields, such as oncology and dermatology. Additionally, the development of more advanced techniques for the delivery of the compound could significantly improve its efficacy and reduce its limitations.
Conclusion:
In conclusion, A-315456 is a chemical compound that has significant potential for therapeutic applications in various fields of scientific research. Its potency and selectivity towards TRPV1 make it an attractive candidate for the development of novel analgesics and anti-inflammatory agents. Further research on the compound's mechanism of action and physiological effects could lead to the development of more advanced therapeutic agents with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of A-315456 involves the reaction of 1-adamantylamine with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound. This method has been successfully replicated in various laboratories, and the purity of the compound has been confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
A-315456 has been shown to have potential therapeutic applications in various fields of scientific research. One of the most significant applications of this compound is in the field of neuroscience, where it has been shown to act as a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is involved in the sensation of pain and temperature, and its inhibition has been shown to have analgesic effects in various animal models.
Propiedades
IUPAC Name |
N-(1-adamantyl)piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c18-20(19,17-4-2-1-3-5-17)16-15-9-12-6-13(10-15)8-14(7-12)11-15/h12-14,16H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEKWLJBSRWURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)piperidine-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7475016.png)
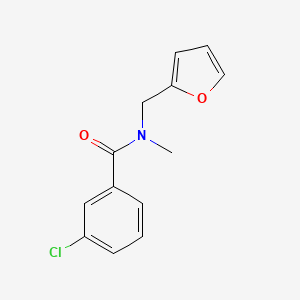
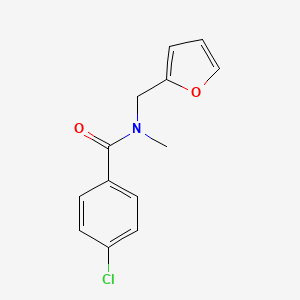
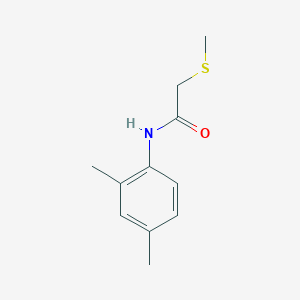
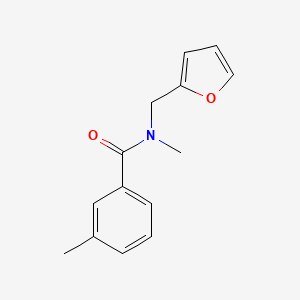
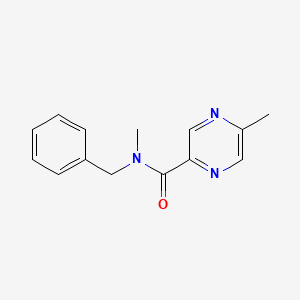
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)
